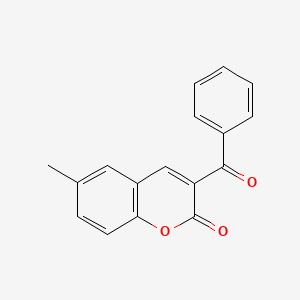

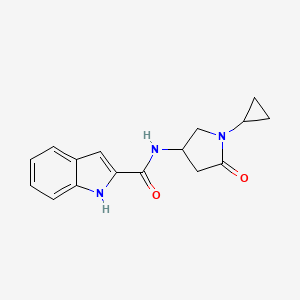

![molecular formula C14H21N3O3S B2682009 2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097915-96-1](/img/structure/B2682009.png)

2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” belongs to the class of pyridazin-3(2H)-ones . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis

The easy functionalization at various ring positions makes pyridazinones an attractive synthetic building block for designing and synthesis of new drugs . Chemical and biological aspects of 4,5-disubstituted 3(2H)-pyridazinones derivatives have been detailed in a number of comprehensive reviews .Applications De Recherche Scientifique

Antitumor Activity and Clinical Trials

Methanesulfonamide and acridine derivatives have been studied for their antitumor activity, leading to clinical trials evaluating their effectiveness in treating various cancers. For example, methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), has demonstrated significant antitumor activity in animal tumor systems. A phase I clinical trial involving this compound revealed reproducible and reversible toxicity alongside evidence of antitumor activity, particularly in patients with ovarian carcinoma, suggesting the potential for phase II studies (Von Hoff et al., 1978). Further evaluations in advanced head and neck cancer patients showed that 4'-(9-Acridinylamino) methanesulfon-m-anisidine (AMSA) might have activity in recurrent squamous cell cancers, indicating the utility of further investigations into its efficacy (Ratanatharathorn et al., 1982).

Mechanisms of Action and Pharmacokinetics

The pharmacological profiles of these compounds reveal important details about their mechanisms of action and how they are processed within the body. For instance, phase I clinical and pharmacological studies of 4'-(9-Acridinylamino)methanesulfon-m-anisidide using different dosing schedules have helped determine the optimal dosages for achieving antineoplastic activity while managing toxicity levels. These studies highlight the compound's biphasic distribution and the importance of leukocyte effects, guiding dosing recommendations for subsequent trials (Echo et al., 1979).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(1-methylsulfonylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-21(19,20)16-7-5-11(6-8-16)10-17-14(18)9-12-3-2-4-13(12)15-17/h9,11H,2-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATSXLVUZAIOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=C3CCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

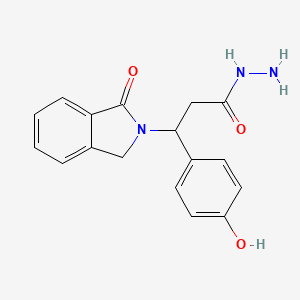

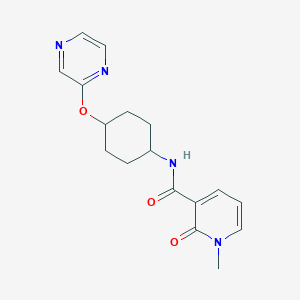

![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2681927.png)

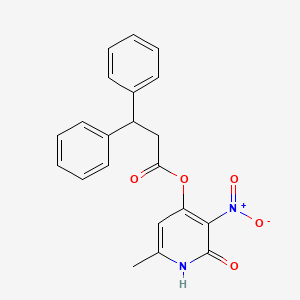

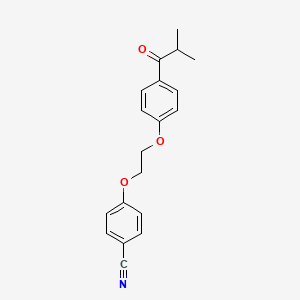

![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)

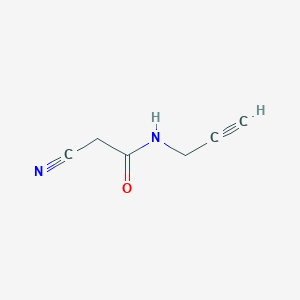

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide](/img/structure/B2681935.png)

![(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2681938.png)

![2-Ethoxy-5-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)pyridine](/img/structure/B2681945.png)

![ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE](/img/structure/B2681947.png)

![4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide](/img/structure/B2681948.png)